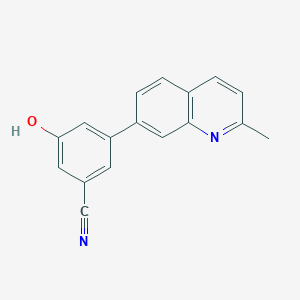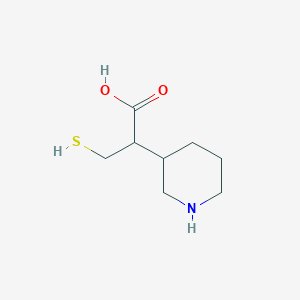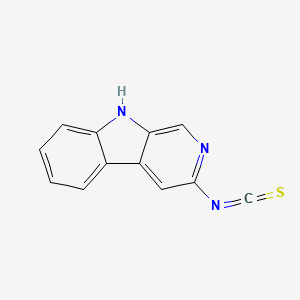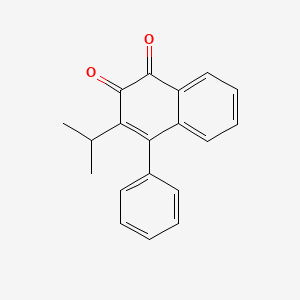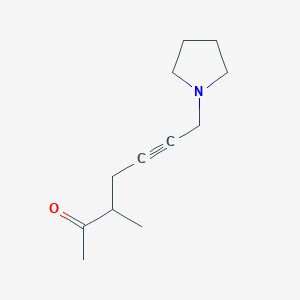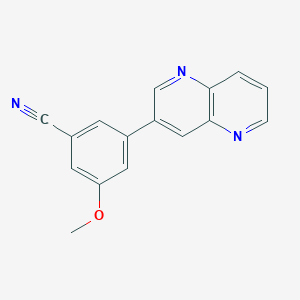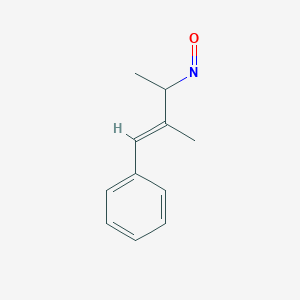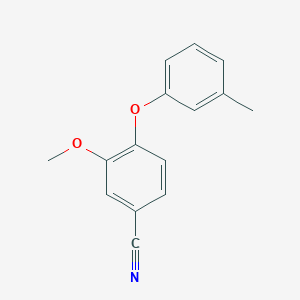
3-Oximo-olean-12-en-29-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oximo-olean-12-en-29-oic acid is a triterpenoid compound with the molecular formula C30H46O3. It is a derivative of oleanolic acid, a naturally occurring pentacyclic triterpenoid found in various plants. This compound is known for its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oximo-olean-12-en-29-oic acid typically involves the oxidation of oleanolic acid. One common method is the use of Jones reagent (chromic acid in acetone) to oxidize oleanolic acid to 3-oxo-olean-12-en-29-oic acid. The reaction is carried out under controlled conditions to ensure the selective oxidation of the hydroxyl group at the C-3 position.
Industrial Production Methods
Industrial production of this compound can be achieved through biotransformation processes using microorganisms. For example, Bacillus megaterium has been reported to transform oleanolic acid into its oxidized derivatives, including this compound . This method is environmentally friendly and avoids the use of hazardous chemicals.
Análisis De Reacciones Químicas
Types of Reactions
3-Oximo-olean-12-en-29-oic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.
Substitution: The compound can undergo substitution reactions at the oxo group or other reactive sites.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) is commonly used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Further oxidized derivatives of this compound.
Reduction: 3-Hydroxy-olean-12-en-29-oic acid.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of other triterpenoid derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of 3-Oximo-olean-12-en-29-oic acid involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the migration and invasion of gastric cancer cells by modulating the expression of matrix metalloproteinases and epithelial-mesenchymal transition-related proteins . The compound also affects protein phosphorylation, which plays a crucial role in cell signaling and function.
Comparación Con Compuestos Similares
Similar Compounds
Oleanolic Acid: The parent compound from which 3-Oximo-olean-12-en-29-oic acid is derived.
Ursolic Acid: Another pentacyclic triterpenoid with similar biological activities.
Betulinic Acid: A triterpenoid with anti-cancer properties.
Uniqueness
This compound is unique due to its specific oxo group at the C-3 position, which imparts distinct chemical reactivity and biological activity compared to its parent compound, oleanolic acid .
Propiedades
Fórmula molecular |
C30H47NO3 |
|---|---|
Peso molecular |
469.7 g/mol |
Nombre IUPAC |
(2R,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-2,4a,6a,6b,9,9,12a-heptamethyl-10-nitroso-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C30H47NO3/c1-25(2)21-10-13-30(7)22(28(21,5)12-11-23(25)31-34)9-8-19-20-18-27(4,24(32)33)15-14-26(20,3)16-17-29(19,30)6/h8,20-23H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23?,26+,27+,28-,29+,30+/m0/s1 |
Clave InChI |
WINMXRJYKUPMJI-DEXHSINNSA-N |
SMILES isomérico |
C[C@]12CC[C@@](C[C@H]1C3=CC[C@@H]4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)N=O)C)(C)C(=O)O |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1N=O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



